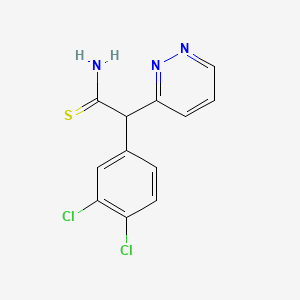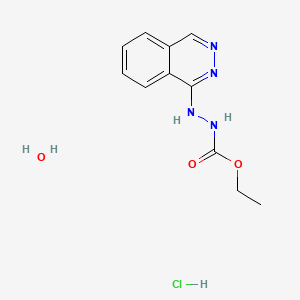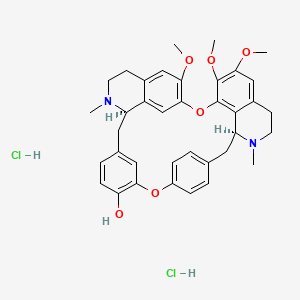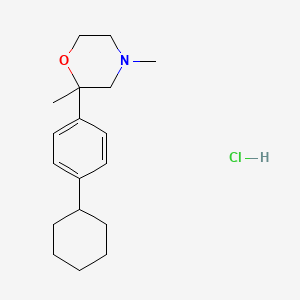
(2,5-dioxoimidazolidin-4-yl)urea;2-hydroxyethyl(trimethyl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dioxoimidazolidin-4-yl)urea and 2-hydroxyethyl(trimethyl)azanium are two distinct compounds with unique chemical properties and applications It is widely used in dermatological products due to its moisturizing and keratolytic effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
For (2,5-dioxoimidazolidin-4-yl)urea:
Chemical Synthesis: It can be synthesized through the oxidation of uric acid using potassium permanganate or hydrogen peroxide under acidic conditions.
Biological Extraction: It can also be extracted from the comfrey plant or other botanical sources through solvent extraction and purification processes.
For 2-hydroxyethyl(trimethyl)azanium:
Chemical Synthesis: Choline can be synthesized by the reaction of ethylene oxide with trimethylamine, followed by neutralization with hydrochloric acid.
Biotechnological Production: It can also be produced through microbial fermentation using specific bacterial strains that can convert precursors into choline.
Industrial Production Methods
Large-Scale Chemical Synthesis: Both compounds can be produced on an industrial scale using the aforementioned chemical synthesis methods, with optimized reaction conditions to ensure high yield and purity.
Biotechnological Methods: For choline, large-scale fermentation processes using genetically engineered microorganisms can be employed to produce choline in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (2,5-dioxoimidazolidin-4-yl)urea can undergo oxidation reactions to form various derivatives, depending on the oxidizing agent used.
Reduction: Both compounds can undergo reduction reactions under specific conditions to yield different products.
Substitution: Choline can participate in substitution reactions, particularly in the formation of phosphatidylcholine, a key component of cell membranes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phosphoryl chloride for the synthesis of phosphatidylcholine.
Major Products Formed
Oxidation Products: Various oxidized derivatives of (2,5-dioxoimidazolidin-4-yl)urea.
Reduction Products: Reduced forms of both compounds, depending on the reducing agent used.
Substitution Products: Phosphatidylcholine and other choline derivatives.
Applications De Recherche Scientifique
Chemistry
Corrosion Inhibition: (2,5-dioxoimidazolidin-4-yl)urea has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments.
Catalysis: Both compounds can be used as catalysts or catalyst precursors in various chemical reactions.
Biology
Cell Membrane Structure: Choline is a vital component of phosphatidylcholine, which is essential for maintaining cell membrane integrity.
Neurotransmission: Choline is a precursor for acetylcholine, a neurotransmitter involved in muscle control and memory.
Medicine
Dermatology: (2,5-dioxoimidazolidin-4-yl)urea is used in skincare products for its moisturizing and keratolytic properties.
Nutritional Supplements: Choline is used in dietary supplements to support brain health and liver function.
Industry
Cosmetics: Both compounds are used in cosmetic formulations for their beneficial properties.
Agriculture: Choline is used as a feed additive to promote animal growth and health.
Mécanisme D'action
(2,5-dioxoimidazolidin-4-yl)urea
Moisturizing Effect: It promotes water retention in the skin, enhancing hydration.
Keratolytic Effect: It helps in the removal of dead skin cells, promoting skin renewal.
2-hydroxyethyl(trimethyl)azanium
Cell Membrane Structure: Choline is incorporated into phosphatidylcholine, which is a major component of cell membranes.
Neurotransmission: Choline is converted into acetylcholine, which is essential for nerve signal transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5-dioxoimidazolidin-4-yl)urea: Similar compounds include urea, allantoin derivatives, and other diureides.
2-hydroxyethyl(trimethyl)azanium: Similar compounds include betaine, phosphatidylcholine, and other quaternary ammonium compounds.
Uniqueness
(2,5-dioxoimidazolidin-4-yl)urea: Its unique moisturizing and keratolytic properties make it highly valuable in dermatological applications.
2-hydroxyethyl(trimethyl)azanium: Its role as a precursor for acetylcholine and its importance in cell membrane structure highlight its essential biological functions.
Propriétés
Numéro CAS |
71042-91-6 |
|---|---|
Formule moléculaire |
C9H20N5O4+ |
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
(2,5-dioxoimidazolidin-4-yl)urea;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H14NO.C4H6N4O3/c1-6(2,3)4-5-7;5-3(10)6-1-2(9)8-4(11)7-1/h7H,4-5H2,1-3H3;1H,(H3,5,6,10)(H2,7,8,9,11)/q+1; |
Clé InChI |
ORPZSZSPFKSESF-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCO.C1(C(=O)NC(=O)N1)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



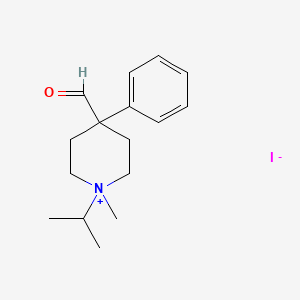
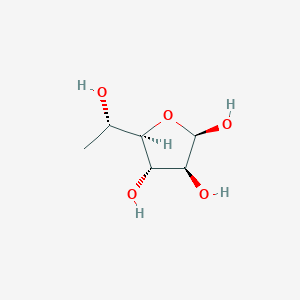

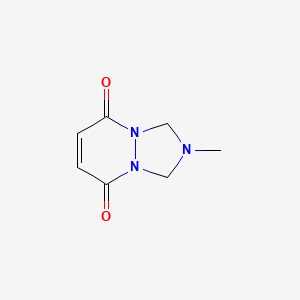
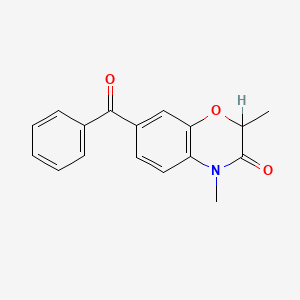

![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)
